4-Carboxymethoxymethyl-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-Carboxymethoxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound known for its unique structure and versatile applications in various fields of science. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and two carboxylic acid ester groups. The tert-butyl ester group provides steric hindrance, making the compound stable under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxymethoxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of the amino group in piperidine with a tert-butyl ester group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the stability of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the product by providing precise control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxymethoxymethyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups into alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Carboxymethoxymethyl-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Carboxymethoxymethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic reactions that modify its structure and activity. The presence of the tert-butyl ester group can influence the compound’s binding affinity and specificity for its targets, affecting the overall pathway and outcome of the reaction .
Comparison with Similar Compounds
4-(2-Methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: This compound shares a similar piperidine core but has different substituents, leading to distinct chemical properties and applications.
4-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester: This compound is closely related but lacks the methoxymethyl group, resulting in different reactivity and uses.
Uniqueness: 4-Carboxymethoxymethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-4-10(5-7-14)8-18-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOWOSXWBRLZKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127212 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(carboxymethoxy)methyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260099-73-7 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(carboxymethoxy)methyl]-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260099-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[(carboxymethoxy)methyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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